

Hydrolysis of ferrous ions in Mohr's salt solution.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous ammonium sulfate

Cat. No.: B155514

[Get Quote](#)

An In-Depth Technical Guide to the Hydrolysis of Ferrous Ions in Mohr's Salt Solution

Introduction

Mohr's salt, or **ferrous ammonium sulfate** hexahydrate ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), is a double salt renowned in analytical chemistry for its stability and resistance to atmospheric oxidation compared to ferrous sulfate.^{[1][2]} It serves as a reliable primary standard for volumetric analysis, particularly in redox titrations.^[3] When dissolved in water, Mohr's salt dissociates completely to yield the hexa-aqua iron(II) complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, along with ammonium and sulfate ions.^{[4][5]} While valued for its stability in crystalline form, the aqueous ferrous ion is susceptible to hydrolysis, a reaction with water that can alter the solution's pH and chemical properties. This guide provides a detailed examination of the hydrolysis of ferrous ions, the methods to suppress it in Mohr's salt solutions, and the experimental protocols relevant to its study.

The Chemistry of Ferrous Ion Hydrolysis

In aqueous solutions, the ferrous ion exists as the hydrated complex $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$. This complex acts as a weak Brønsted-Lowry acid, capable of donating a proton to a water molecule. This process, known as hydrolysis, occurs in a stepwise manner, establishing a series of equilibria. The first and most significant step is:

This reaction demonstrates that a solution of Mohr's salt in pure water will be slightly acidic due to the production of hydronium ions (H_3O^+). As the pH of the solution increases (i.e., becomes less acidic), the equilibrium shifts to the right, favoring the formation of hydroxo-complexes. Further hydrolysis can occur, leading to the formation of neutral ferrous hydroxide, $\text{Fe}(\text{OH})_2$, which can precipitate out of solution, and other polynuclear species.

The oxidation of Fe^{2+} to Fe^{3+} is also a critical consideration, as ferric ions are significantly more acidic and thus more prone to hydrolysis, which can impart a yellow or brown tint to the solution.^[6] The oxidation process is more favorable at higher pH values.^[1]

Suppression of Hydrolysis in Mohr's Salt Solutions

To ensure the stability of ferrous ions in solution for analytical applications, both hydrolysis and oxidation must be prevented. This is achieved by acidifying the solution during its preparation. ^[2] Dilute sulfuric acid is the reagent of choice for this purpose.^{[7][8]}

The addition of a strong acid like H_2SO_4 increases the concentration of H^+ (or H_3O^+) ions in the solution. According to Le Châtelier's principle, this increase in product concentration shifts the hydrolysis equilibrium to the left, suppressing the formation of $[\text{Fe}(\text{H}_2\text{O})_5(\text{OH})]^+$ and subsequent hydrolysis products.^{[9][10]} This acidification maintains the iron in its unhydrolyzed $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ form, ensuring the solution's stability and suitability for titrimetric analysis.^[11]

Quantitative Data: Hydrolysis Constants of Ferrous Ion

The extent of hydrolysis is quantified by equilibrium constants (K) or their negative logarithms ($\text{p}K$). The table below summarizes the key hydrolysis constants for the aqueous Fe^{2+} ion at 25°C.

Reaction	log K	pK (= -log K)	Reference
$\text{Fe}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})^+ + \text{H}^+$	-9.5 ± 0.1	9.5 ± 0.1	[12]
$\text{Fe}^{2+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_2(\text{aq}) + 2\text{H}^+$	-20.52 ± 0.08	20.52 ± 0.08	[12]
$\text{Fe}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Fe}(\text{OH})_3^- + 3\text{H}^+$	-34.6	34.6	[13]

Experimental Protocols

Preparation of a Standard Mohr's Salt Solution (e.g., 0.05 M)

This protocol describes the standard laboratory procedure for preparing a stable solution of Mohr's salt, where hydrolysis is actively suppressed.

Apparatus and Reagents:

- Mohr's salt ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- Dilute sulfuric acid (e.g., 2 M H_2SO_4)
- Distilled or deionized water
- Weighing balance
- Beaker (250 mL)
- Volumetric flask (e.g., 250 mL)
- Glass funnel
- Wash bottle

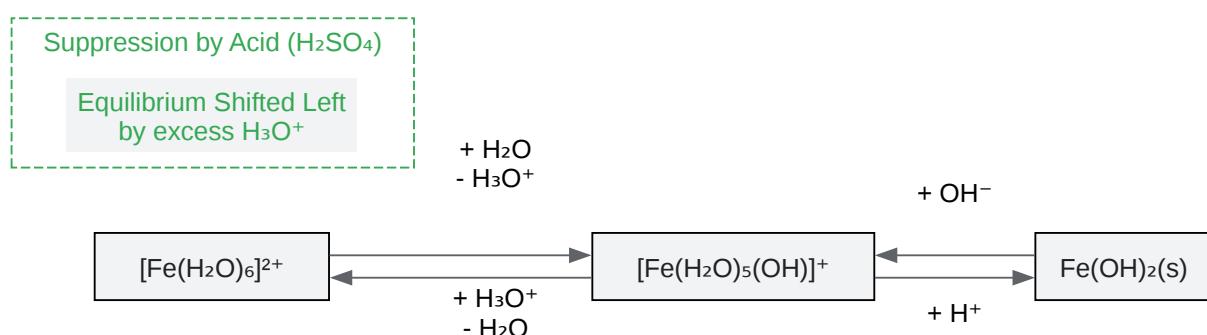
Procedure:

- Calculation: Calculate the mass of Mohr's salt required. For 250 mL of a 0.05 M solution, the required mass is $(0.05 \text{ mol/L}) * (0.250 \text{ L}) * (392.14 \text{ g/mol}) = 4.9035 \text{ g}$.
- Weighing: Accurately weigh the calculated amount of high-purity Mohr's salt crystals.
- Acidification: Pour approximately 20-25 mL of distilled water into the beaker and add about 2-3 mL of dilute sulfuric acid.^[14] This step is crucial to prevent the hydrolysis of the ferrous salt upon dissolution.^{[6][14]}
- Dissolution: Transfer the weighed Mohr's salt crystals into the acidified water in the beaker. Stir gently with a glass rod until the salt is completely dissolved.^[10] Gentle warming can be applied to aid dissolution, but overheating should be avoided to prevent the oxidation of Fe^{2+} to Fe^{3+} .^{[6][14]}
- Transfer: Carefully transfer the solution into the 250 mL volumetric flask using the glass funnel.
- Rinsing: Rinse the beaker several times with small portions of distilled water, transferring the rinsings into the volumetric flask to ensure all the salt is transferred.
- Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Potentiometric Titration to Monitor Hydrolysis

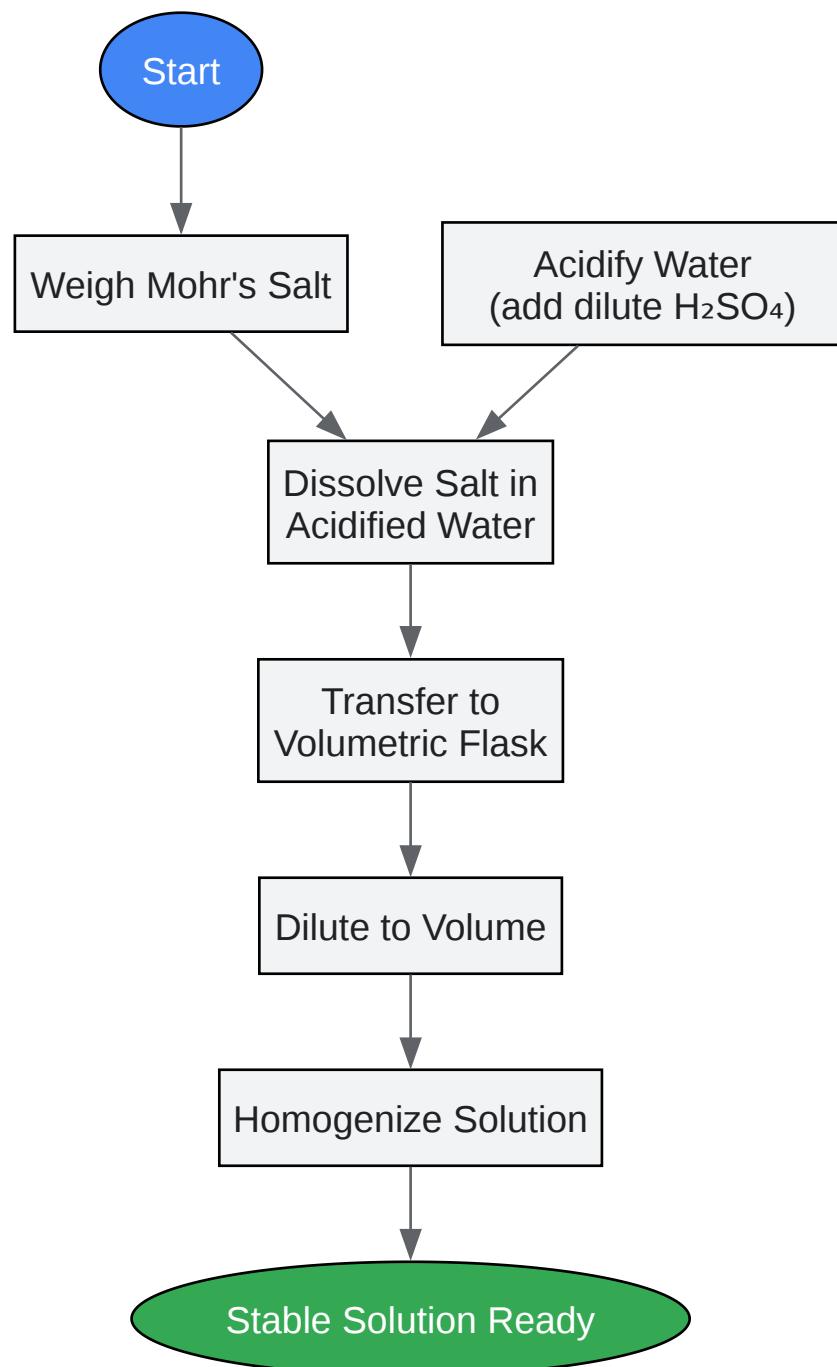
While hydrolysis is suppressed in standard preparations, its effects can be studied by titrating a solution of a ferrous salt (prepared without acid) with a strong base and monitoring the pH.

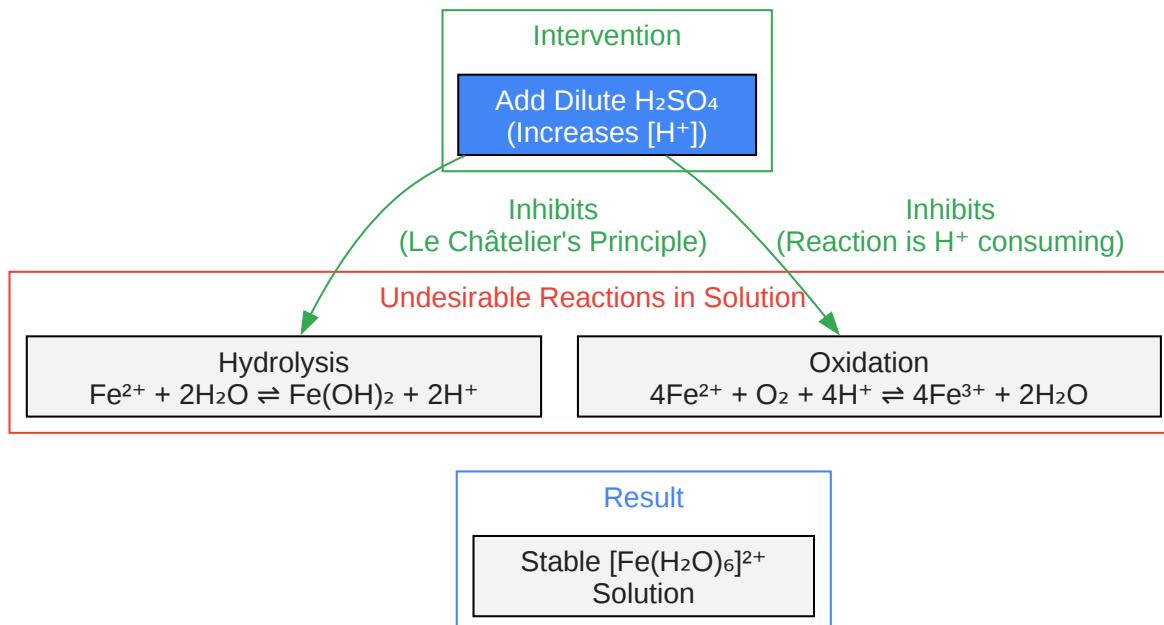
Apparatus and Reagents:


- Ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) or Mohr's salt
- Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
- Calibrated pH meter and electrode

- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:


- Solution Preparation: Prepare a solution of the ferrous salt in deionized water (without adding acid).
- Titration Setup: Place a known volume of the ferrous salt solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and position the burette filled with the standard NaOH solution above the beaker.
- Titration: Begin stirring the solution. Add the NaOH titrant in small, known increments.
- Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show regions where the pH changes slowly, indicating buffering action. These buffer regions correspond to the pK_a values of the hydrolysis reactions of the $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ ion.


Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical equilibrium pathway for the hydrolysis of the hexa-aqua iron(II) ion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. Ferrous Ammonium Sulfate: Applications and Preparation _Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 6. byjus.com [byjus.com]
- 7. collegedunia.com [collegedunia.com]
- 8. During the preparation of Mohr's salt solution (Ferrous ammonium sulphate.. [askfilo.com])
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Mohr's Salt: Step-by-Step Guide for Students [vedantu.com]
- To cite this document: BenchChem. [Hydrolysis of ferrous ions in Mohr's salt solution.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155514#hydrolysis-of-ferrous-ions-in-mohr-s-salt-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

